molecular formula C4H4N2OS B1583558 6-mercaptopyrimidin-4(1H)-one CAS No. 6311-83-7

6-mercaptopyrimidin-4(1H)-one

Cat. No. B1583558
CAS RN: 6311-83-7
M. Wt: 128.15 g/mol
InChI Key: QXFVCKOCNCYDQD-UHFFFAOYSA-N
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Description

6-Mercaptopyrimidin-4(1H)-one is a chemical compound with the CAS number 6311-83-7 . It has a molecular weight of 128.15 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4N2OS/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 247°C . .

Scientific Research Applications

Chemical and Biochemical Insights

Research into 6-mercaptopyrimidin-4(1H)-one and related compounds has provided valuable insights into their chemical and biochemical properties, with applications spanning from the study of nucleic acid metabolism to the development of fluorescent sensors and anticancer agents.

  • Nucleic Acid Metabolism Studies : Early research by Elion et al. (1954) focused on the metabolism of this compound derivatives in organisms, revealing their potential incorporation into nucleic acids. This work laid the foundation for understanding how these compounds interact with biological systems at the molecular level (Elion, Bieber, & Hitchings, 1954).

  • Development of Fluorescent Sensors : Yadav and Singh (2018) explored the use of this compound derivatives as fluorescent sensors for metal ions, highlighting their utility in environmental and biological monitoring. These sensors demonstrate selective recognition capabilities, offering a tool for detecting specific ions in complex matrices (Yadav & Ashutosh Kumar Singh, 2018).

  • Anticancer Agent Synthesis : The synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, as reported by Alagarsamy et al. (2007), showcases the potential of this compound derivatives as analgesic, anti-inflammatory, and possibly anticancer agents. Their research not only demonstrates significant biological activity but also opens avenues for the development of new therapeutics (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Mechanisms of Action and Potential Therapeutic Applications

  • Inhibition of DNA Repair Pathways : Ray et al. (2022) discuss the role of mercaptopyrimidine derivatives in inhibiting nonhomologous end joining, a DNA repair pathway, suggesting a mechanism through which these compounds could exert anticancer effects. By designing derivatives that exhibit enhanced inhibition of DNA repair, researchers aim to develop more effective cancer therapeutics (Ray, Gopinatha, Sharma, Goyary, Choudhary, Mantelingu, Rangappa, & Raghavan, 2022).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific hazards of 6-Mercaptopyrimidin-4(1H)-one are not available in the web search results.

properties

IUPAC Name

4-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFVCKOCNCYDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285933
Record name 6-Sulfanylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6311-83-7
Record name 6311-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Sulfanylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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